4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide
Description
4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide is an organic compound with significant potential in various scientific fields. It is characterized by its complex structure, which includes multiple aromatic rings and amine groups. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
Properties
IUPAC Name |
4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-14-6-4-13(5-7-14)19(23)22-16-2-1-3-18(12-16)24-17-10-8-15(21)9-11-17/h1-12H,20-21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWLSAKUDFGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrobenzoyl chloride to form 4-nitrophenyl 4-aminophenyl ether. This intermediate is then reduced to 4-aminophenyl 4-aminophenyl ether, which is subsequently reacted with 4-aminobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert nitro groups to amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of DNA methyltransferases.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzamide: A simpler analogue with similar inhibitory effects on DNA methyltransferases.
4-aminophenyl 4-aminophenyl ether: An intermediate in the synthesis of 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide.
4-nitrophenyl 4-aminophenyl ether: Another intermediate with distinct reactivity and applications.
Uniqueness
This compound stands out due to its dual amine groups and extended aromatic system, which confer unique reactivity and binding properties. These features make it particularly effective in applications requiring strong and specific interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
